Pracinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pracinostat is a histone deacetylase inhibitor, specifically targeting class I, II, and IV histone deacetylases while sparing class III and HDAC6. It is recognized for its potential in cancer therapy, particularly in hematological malignancies. By inhibiting histone deacetylation, pracinostat alters the epigenetic landscape of cells, leading to changes in gene expression that can suppress tumor growth and induce apoptosis in cancer cells .

Pracinostat's anti-tumor activity is attributed to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histones. Pracinostat binding prevents this deacetylation, leading to increased histone acetylation and chromatin remodeling. This altered chromatin structure allows for the transcription of tumor suppressor genes and ultimately triggers apoptosis in cancer cells [, ].

Pracinostat's primary mechanism involves the inhibition of histone deacetylases, which catalyze the removal of acetyl groups from lysine residues on histones. This action leads to a more condensed chromatin structure, resulting in transcriptional repression of genes involved in cell proliferation and survival. The chemical structure of pracinostat includes a benzimidazole ring and an N-hydroxyacrylamide moiety, which are crucial for its inhibitory activity .

The synthesis of pracinostat typically involves multi-step organic reactions:

- Formation of the Benzimidazole Ring: This is achieved through condensation reactions involving appropriate precursors.

- Introduction of the N-Hydroxyacrylamide Group: This step often requires careful control of reaction conditions to ensure high yield and purity.

- Purification: The final product is purified using techniques such as chromatography to isolate pracinostat from by-products and unreacted materials.

Minor structural modifications can lead to significant changes in biological activity, indicating the importance of precise synthetic methods .

Pracinostat is primarily explored for its applications in oncology:

- Treatment of acute myeloid leukemia (AML) and other hematological cancers.

- Potential use in combination therapies to enhance the effectiveness of existing treatments.

- Research into its role as a therapeutic agent for solid tumors, including colorectal and breast cancers.

Its ability to modulate epigenetic factors makes it a candidate for further studies aimed at understanding cancer biology and developing novel treatments .

Studies have indicated that pracinostat may interact with various drugs:

- It can increase the risk of methemoglobinemia when combined with certain anesthetics like butacaine .

- Its efficacy may be enhanced when used alongside other histone deacetylase inhibitors or chemotherapeutic agents, suggesting potential for combination therapies that could overcome drug resistance in tumors .

Several compounds share structural similarities with pracinostat but differ in their biological activity and specificity. Here are some notable examples:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Suberoylanilide Hydroxamic Acid | Histone deacetylase inhibition | More potent against class I HDACs |

| Valproic Acid | General HDAC inhibition | Also acts as an anticonvulsant |

| Romidepsin | Histone deacetylase inhibition | Approved for cutaneous T-cell lymphoma |

| Belinostat | Inhibits multiple HDAC classes | Approved for peripheral T-cell lymphoma |

| Tacedinaline | Similar mechanism of action | Less selective for HDAC classes |

Pracinostat stands out due to its selective inhibition profile and its effectiveness against specific cancer types, particularly those that are resistant to other treatments .

Molecular Formula and Structural Characteristics

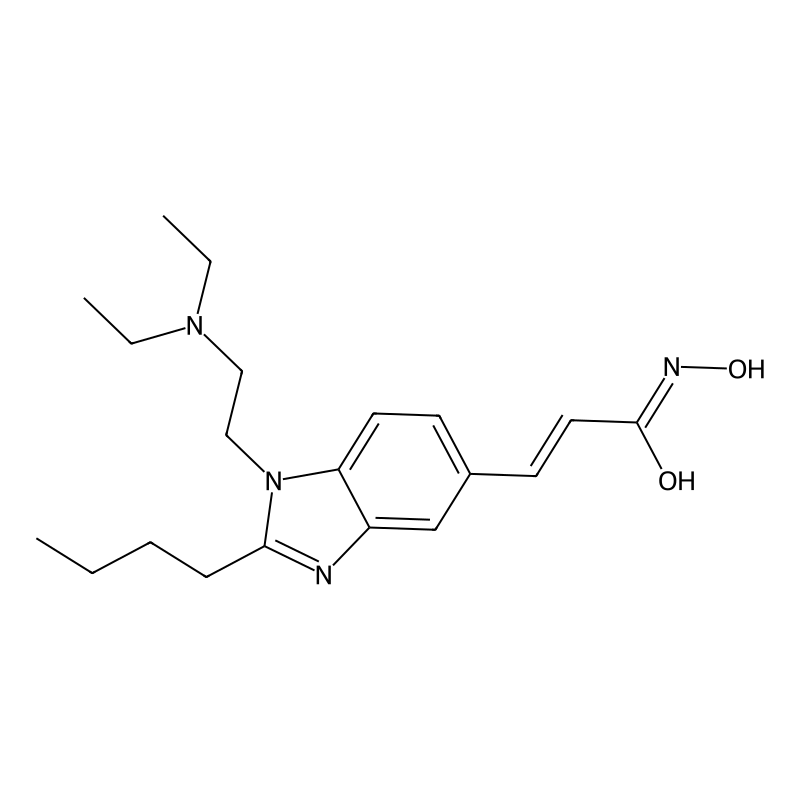

Pracinostat represents a hydroxamic acid compound with the molecular formula C20H30N4O2 and a molecular weight of 358.5 g/mol [1]. The compound is characterized by its Chemical Abstracts Service registry number 929016-96-6 [1]. The International Union of Pure and Applied Chemistry systematic name for pracinostat is (E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide [1].

The structural architecture of pracinostat consists of three distinct functional components: a zinc-binding hydroxamic acid group, a benzimidazole core as the linker region, and a cap region containing the diethylaminoethyl substituent [1]. The molecule exhibits achiral stereochemistry with one E/Z stereocenter, specifically at the double bond connecting the benzimidazole ring to the hydroxamic acid moiety [3]. The compound possesses no defined stereocenters and carries a neutral charge under physiological conditions [3].

The International Chemical Identifier Key for pracinostat is JHDKZFFAIZKUCU-ZRDIBKRKSA-N, which provides a unique molecular fingerprint for database searches and structural identification [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO, clearly delineating the E-configuration of the vinyl bond [1].

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O2 |

| Molecular Weight | 358.5 g/mol |

| Chemical Abstracts Service Number | 929016-96-6 |

| International Chemical Identifier Key | JHDKZFFAIZKUCU-ZRDIBKRKSA-N |

| Stereochemistry | Achiral |

| E/Z Centers | 1 |

| Defined Stereocenters | 0 |

| Formal Charge | 0 |

Physicochemical Properties

The physicochemical profile of pracinostat reveals favorable drug-like characteristics that contribute to its oral bioavailability and therapeutic potential [14]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.1, indicating moderate lipophilicity suitable for membrane permeation [1]. The molecular complexity score of 453 reflects the sophisticated structural arrangement of functional groups within the molecule [1].

Pracinostat contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its interaction potential with biological targets [1]. The topological polar surface area measures 70.4 Ų, which falls within the optimal range for oral drug absorption [1]. The molecule possesses ten rotatable bonds, providing conformational flexibility that may be important for target binding [1].

The exact mass and monoisotopic mass both equal 358.23687621 Da, confirming the precise molecular composition [1]. The heavy atom count of 26 reflects the substantial molecular framework, while the density is reported as 1.11 g/cm³ [9]. Under standard conditions, pracinostat appears as a white to light brown solid [9].

| Property | Value |

|---|---|

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 10 |

| Topological Polar Surface Area | 70.4 Ų |

| Heavy Atom Count | 26 |

| Exact Mass | 358.23687621 Da |

| Density | 1.11 g/cm³ |

| Physical State | Solid |

| Color | White to light brown |

Solubility Profile

The solubility characteristics of pracinostat demonstrate significant variation across different solvent systems [9] [14]. In aqueous media, pracinostat exhibits poor water solubility, being classified as insoluble in pure water [9]. This hydrophobic character is consistent with its moderate lipophilicity and structural features.

In organic solvents, pracinostat shows markedly improved dissolution characteristics [9]. Dimethyl sulfoxide serves as an excellent solubilizing medium, with pracinostat achieving concentrations of at least 11.4 mg/mL [9]. Ethanol, when combined with ultrasonic treatment, provides even greater solubilization capacity, allowing concentrations of at least 24.8 mg/mL [9].

Despite its poor water solubility, research indicates that pracinostat demonstrates high aqueous solubility when formulated appropriately, particularly in pharmaceutical preparations [14]. This apparent contradiction suggests that the compound may benefit from solubility enhancement techniques or specific formulation strategies to improve its bioavailability in aqueous environments.

| Solvent System | Solubility |

|---|---|

| Water | Insoluble |

| Dimethyl sulfoxide | ≥11.4 mg/mL |

| Ethanol (with ultrasonic treatment) | ≥24.8 mg/mL |

| Formulated aqueous solutions | High solubility |

Stability Parameters

The metabolic stability profile of pracinostat has been extensively characterized across multiple preclinical species and human systems [14]. In liver microsomal preparations, pracinostat demonstrates species-dependent metabolic stability, with relatively higher stability observed in dog and human liver microsomes compared to mouse and rat preparations [14].

Human cytochrome P450 phenotyping studies reveal that pracinostat undergoes primary metabolism via CYP3A4 and CYP1A2 enzymes [14]. The compound exhibits selective inhibition of CYP2C19 with an inhibitory concentration (IC50) of 5.8 μM, while showing minimal inhibitory effects on CYP3A4, CYP1A2, CYP2D6, and CYP2C9 at concentrations exceeding 25 μM [14]. No significant induction of CYP3A4 and CYP1A2 was observed in hepatocyte studies [14].

Protein binding characteristics demonstrate high affinity across species, with binding percentages ranging between approximately 84% and 94% in mouse, rat, dog, and human plasma [14]. The blood-to-plasma ratio approximates 1.0 in human blood, indicating minimal partitioning into blood cells [14]. Storage stability is maintained under controlled conditions, with recommended storage at -20°C to preserve chemical integrity [9].

| Parameter | Value | Species/System |

|---|---|---|

| Protein Binding | 84-94% | Mouse, rat, dog, human |

| Blood-to-plasma Ratio | ~1.0 | Human |

| CYP2C19 IC50 | 5.8 μM | Human |

| CYP3A4/1A2/2D6/2C9 IC50 | >25 μM | Human |

| Storage Temperature | -20°C | Recommended |

pKa and Ionization States

The acid-base properties of pracinostat are characterized by a predicted pKa value of 8.67 ± 0.23 [9]. This value indicates that the compound behaves as a weak base under physiological conditions, with the ionizable group likely associated with the hydroxamic acid functionality.

At physiological pH (approximately 7.4), the Henderson-Hasselbalch equation predicts that pracinostat exists predominantly in its protonated form, as the environmental pH is more than one unit below the pKa value [12]. This ionization state influences the compound's solubility, membrane permeability, and interaction with biological targets.

The ionization characteristics contribute to the compound's overall polarity and may affect its distribution within biological compartments [12]. The relatively high pKa value suggests that pracinostat may exhibit pH-dependent absorption and distribution patterns, with potential implications for its pharmacokinetic behavior in different physiological environments.

| Property | Value |

|---|---|

| Predicted pKa | 8.67 ± 0.23 |

| Ionization State at pH 7.4 | Predominantly protonated |

| Chemical Character | Weak base |

Synthetic Pathways and Methods

Chemical Synthesis Routes

The synthesis of pracinostat follows established methodologies for constructing benzimidazole-containing hydroxamic acid derivatives [16] [17] [18]. The general synthetic approach involves the formation of the benzimidazole core followed by introduction of the hydroxamic acid functionality through appropriate chemical transformations.

Benzimidazole synthesis typically employs reductive cyclization reactions between appropriately substituted o-diaminoarenes and aldehydes or carboxylic acid derivatives [25]. One established method involves the use of sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide solvent systems, operating at elevated temperatures of approximately 90°C for several hours [23]. This approach allows for the formation of substituted benzimidazole derivatives with good yields and functional group tolerance.

The hydroxamic acid moiety can be introduced through multiple synthetic strategies [18]. The most common approach involves the conversion of carboxylic acid or ester intermediates to hydroxamic acids using hydroxylamine derivatives. Treatment with N,N'-carbonyldiimidazole followed by hydroxylamine hydrochloride represents a standard methodology for this transformation [16]. Alternative approaches include direct acylation of hydroxylamine with activated carboxylic acid derivatives.

For pracinostat specifically, the synthetic route likely involves initial construction of the 2-butyl-1-[2-(diethylamino)ethyl]-benzimidazole core structure, followed by introduction of the acrylic acid side chain through appropriate coupling reactions [5]. The final hydroxamic acid formation completes the synthesis through standard hydroxamic acid chemistry.

| Synthetic Step | Reagent/Condition | Purpose |

|---|---|---|

| Benzimidazole Formation | Sodium dithionite/Dimethyl sulfoxide/90°C | Core ring construction |

| Hydroxamic Acid Formation | N,N'-carbonyldiimidazole/Hydroxylamine HCl | Terminal functionality |

| Side Chain Introduction | Coupling reagents | Structural elaboration |

Structure Confirmation Techniques

The structural confirmation of pracinostat employs multiple analytical techniques to verify molecular identity and purity [19] [21]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, providing detailed information about molecular connectivity and stereochemistry.

Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals characteristic signals corresponding to the various functional groups within pracinostat [23]. The hydroxamic acid proton typically appears as a downfield singlet around δ 10.2 ppm, confirming the presence of the N-hydroxy functionality [23]. Aromatic protons from the benzimidazole ring system appear in the characteristic aromatic region between δ 8.0-8.4 ppm [23]. The alkyl chains show typical multipicity patterns consistent with their structural assignments.

Carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy provides complementary structural information, confirming the carbon framework and identifying quaternary carbons that may not be readily apparent from proton spectra [23]. The carbonyl carbon of the hydroxamic acid appears characteristically downfield, typically around δ 165-170 ppm.

Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide molecular weight confirmation and fragmentation patterns that support structural assignments [21]. Electrospray ionization produces characteristic molecular ion peaks, while collision-induced dissociation generates fragment ions that confirm specific structural features.

High-resolution mass spectrometry offers precise molecular weight determination, allowing verification of molecular formula assignments [21]. The exact mass measurement of 358.23687621 Da confirms the C20H30N4O2 composition and distinguishes pracinostat from potential isomers or impurities.

| Analytical Technique | Application | Key Information |

|---|---|---|

| ¹H-NMR Spectroscopy | Structural connectivity | Proton environments and coupling |

| ¹³C-NMR Spectroscopy | Carbon framework | Quaternary carbon identification |

| LC-MS/MS | Molecular weight and fragmentation | Structural confirmation |

| High-resolution MS | Exact mass determination | Molecular formula verification |

Additional analytical methods may include infrared spectroscopy for functional group identification, particularly the characteristic carbonyl and N-H stretching frequencies of the hydroxamic acid group [23]. Ultraviolet-visible spectroscopy can provide information about chromophoric systems within the molecule, while chromatographic techniques ensure purity assessment and separation from synthetic impurities.

Pracinostat functions as a potent hydroxamic acid-based histone deacetylase inhibitor that demonstrates selective targeting of zinc-dependent classical histone deacetylases [1]. The compound exhibits its therapeutic potential through direct binding and inactivation of histone deacetylase enzymatic activity, resulting in the accumulation of acetylated histones and subsequent chromatin remodeling [1] [2]. This mechanism leads to transcriptional activation of tumor suppressor genes and ultimately induces apoptosis in malignant cells [1].

Zinc-Binding Group Interactions

The hydroxamic acid moiety of pracinostat serves as the zinc-binding group, forming critical chelation interactions with the catalytic zinc ion located at the bottom of the histone deacetylase active site [3] [4]. Molecular docking studies have revealed that pracinostat maintains a protonated hydroxamic acid group upon binding to histone deacetylase enzymes, contrary to previous hypotheses suggesting deprotonation [5]. The zinc-binding group establishes bidentate coordination with the zinc ion, with the hydroxamic acid oxygen and nitrogen atoms participating in the chelation process [3].

Computational analyses demonstrate that the hydroxamic acid group of pracinostat forms stable coordination bonds with the zinc ion, with coordination distances optimized for maximum binding affinity [3]. The zinc-binding interactions are further stabilized by hydrogen bonding networks involving conserved amino acid residues within the active site [3]. The hydroxamic acid functionality exhibits superior selectivity for histone deacetylase zinc ions compared to other zinc-binding enzymes, with pracinostat demonstrating over 100-fold greater selectivity for histone deacetylases than for zinc-binding non-histone deacetylase enzymes, receptors, and ion channels [6] [7].

Linker Region Functionality

The linker region of pracinostat consists of a cinnamyl group that connects the zinc-binding hydroxamic acid moiety to the cap region [8]. This linker component plays a crucial role in positioning the inhibitor within the histone deacetylase binding channel and establishing optimal interactions with the enzyme [3]. The aromatic ring present in the linker region has been identified as the most critical pharmacophoric feature in terms of binding energy contribution [3].

Computational studies reveal that the aromatic ring located in the linker region of pracinostat demonstrates superior binding characteristics compared to aliphatic linkers, with energy scores indicating strong favorable interactions [3]. The linker region facilitates proper orientation of the hydroxamic acid group for zinc chelation while simultaneously positioning the cap group for surface interactions [3]. The cinnamyl linker of pracinostat adopts conformations that optimize hydrophobic interactions with phenylalanine residues lining the binding channel [3].

The linker region length and composition significantly influence the selectivity profile of pracinostat across different histone deacetylase isozymes [8]. The specific geometry of the cinnamyl linker enables pracinostat to achieve favorable binding poses in both Class I and Class II histone deacetylase binding channels [3]. Water accessibility to the linker region modulates the zinc-hydroxamate chelation mode, with the linker design influencing the overall binding affinity and selectivity profile [5].

Cap Group Binding Characteristics

The cap group of pracinostat contains a 2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl moiety that interacts with the rim region of the histone deacetylase active site [9]. This bulky benzimidazole-containing cap group establishes multiple interactions with surface residues and contributes significantly to the overall binding affinity and selectivity profile [3]. The cap region contains nitrogen-heterocycles and free-amine functionalities that participate in hydrogen bonding and electrostatic interactions [8].

The benzimidazole ring system within the cap group provides a rigid scaffold that optimizes the geometric positioning of the entire inhibitor molecule [10]. The diethylamino ethyl substituent introduces additional flexibility and enables favorable interactions with charged residues at the enzyme surface [3]. The cap group design influences the depth of penetration into the histone deacetylase binding pocket and affects the overall binding kinetics [3].

Structural analysis indicates that the cap group of pracinostat forms favorable interactions with aspartate residues around the rim of the catalytic tunnel, enabling salt bridge formation and hydrogen bonding opportunities [8]. The presence of the benzimidazole ring and the diethylamino substituent provides multiple contact points for enzyme-inhibitor interactions, contributing to the high binding affinity observed for pracinostat [3].

Selectivity Profile for Histone Deacetylase Isozymes

Pracinostat demonstrates remarkable selectivity for zinc-dependent classical histone deacetylases while exhibiting minimal activity against Class III histone deacetylases [1] [11]. The compound shows over 1000-fold selectivity for Class I, Class II, and Class IV histone deacetylases compared to Class III histone deacetylases [11] [12]. This selectivity profile positions pracinostat as a pan-histone deacetylase inhibitor with specificity for zinc-dependent enzymes.

Class I Histone Deacetylase Interactions

Pracinostat exhibits potent inhibitory activity against all Class I histone deacetylase isozymes, including histone deacetylase 1, 2, 3, and 8 [6] [7]. The compound demonstrates nanomolar potency against these enzymes, with inhibition constant values ranging from 43 nanomolar to 140 nanomolar [6] [7]. Molecular docking studies reveal that pracinostat achieves optimal binding poses within the active sites of Class I histone deacetylases through complementary shape and electrostatic interactions [3].

The binding affinity of pracinostat for Class I histone deacetylases follows the order: histone deacetylase 1 > histone deacetylase 2 > histone deacetylase 8 > histone deacetylase 3 [3]. Computational binding free energy calculations indicate that pracinostat exhibits the strongest affinity for histone deacetylase 2, with a binding free energy of -51.46 kilocalories per mole [3]. The differential binding affinities are attributed to subtle differences in amino acid residues at the active sites of these isozymes [3].

Class I histone deacetylases share conserved structural features that enable high-affinity binding of pracinostat, including the presence of tyrosine residues and specific phenylalanine arrangements around the active site [3]. The compound establishes multiple hydrophobic interactions, hydrogen bonds, and salt bridges with Class I histone deacetylases, contributing to its high potency and selectivity [3].

Class II Histone Deacetylase Interactions

Pracinostat demonstrates significant inhibitory activity against Class II histone deacetylase isozymes, including histone deacetylase 4, 5, 7, 9, and 10, with inhibition constant values ranging from 40 nanomolar to 137 nanomolar [6] [7]. The compound exhibits particularly high potency against histone deacetylase 4 and histone deacetylase 5, with inhibition constant values of 40 nanomolar and 48 nanomolar, respectively [7]. However, pracinostat shows reduced activity against histone deacetylase 6, with an inhibition constant value of 1008 nanomolar [7].

The selectivity profile of pracinostat within Class II histone deacetylases is influenced by structural differences in the active site architecture and surface residue composition [3]. The compound maintains its hydroxamic acid-zinc chelation mechanism across Class II enzymes but exhibits varying degrees of complementarity with different isozymes [3]. The reduced activity against histone deacetylase 6 is attributed to unique structural features of this enzyme that limit optimal inhibitor binding [7].

Class II histone deacetylases contain distinct amino acid residues compared to Class I enzymes, with histidine residues replacing conserved tyrosine residues in some positions [5]. Despite these differences, pracinostat retains significant activity against most Class II isozymes through adaptable binding modes and flexible linker conformations [3].

Class IV Histone Deacetylase Interactions

Pracinostat exhibits potent inhibitory activity against histone deacetylase 11, the sole member of Class IV histone deacetylases, with an inhibition constant value of 93 nanomolar [7]. This high potency indicates that pracinostat can effectively target Class IV enzymes despite their unique structural characteristics [7]. The compound maintains its zinc-binding mechanism and establishes favorable interactions with histone deacetylase 11 through complementary molecular recognition [7].

The selectivity of pracinostat for histone deacetylase 11 demonstrates the compound's broad-spectrum activity against zinc-dependent histone deacetylases [7]. The binding interactions involve similar molecular recognition patterns observed with Class I and Class II enzymes, including zinc chelation and hydrophobic interactions [7]. The high potency against histone deacetylase 11 contributes to the overall therapeutic profile of pracinostat as a pan-histone deacetylase inhibitor [7].

Inhibition Constant Values Across Histone Deacetylase Isozymes

| Histone Deacetylase Isozyme | Class | Inhibition Constant (nanomolar) | Selectivity |

|---|---|---|---|

| Histone Deacetylase 1 | Class I | 43 | High |

| Histone Deacetylase 2 | Class I | 96 | High |

| Histone Deacetylase 3 | Class I | 140 | Moderate |

| Histone Deacetylase 4 | Class II | 40 | High |

| Histone Deacetylase 5 | Class II | 48 | High |

| Histone Deacetylase 6 | Class II | 1008 | Low |

| Histone Deacetylase 7 | Class II | 137 | Moderate |

| Histone Deacetylase 8 | Class I | 140 | Moderate |

| Histone Deacetylase 9 | Class II | 89 | High |

| Histone Deacetylase 10 | Class II | 137 | Moderate |

| Histone Deacetylase 11 | Class IV | 93 | High |

The inhibition constant values demonstrate that pracinostat exhibits broad-spectrum activity against zinc-dependent histone deacetylases with varying degrees of potency [6] [7]. The compound shows exceptional selectivity for most histone deacetylase isozymes, with the notable exception of histone deacetylase 6, which exhibits reduced sensitivity [7]. This selectivity profile positions pracinostat as an effective pan-histone deacetylase inhibitor with therapeutic potential across multiple histone deacetylase-dependent pathways [7].

Structural Basis for Histone Deacetylase Inhibition

Molecular Docking Analysis

Molecular docking studies have provided detailed insights into the binding modes of pracinostat with Class I histone deacetylase isozymes [3] [13]. Flexible molecular docking simulations reveal that pracinostat exhibits differential docking scores across histone deacetylase isozymes, with the most favorable binding observed for histone deacetylase 1 (docking score: -9.8 kilocalories per mole), followed by histone deacetylase 2 (-9.65 kilocalories per mole), histone deacetylase 8 (-8.93 kilocalories per mole), and histone deacetylase 3 (-8.89 kilocalories per mole) [3].

The molecular docking analyses demonstrate that pracinostat adopts consistent binding orientations across different histone deacetylase isozymes, with the hydroxamic acid group positioned for optimal zinc coordination [3]. The compound establishes favorable interactions through complementary shape matching and electrostatic compatibility with the enzyme active sites [3]. The docking results correlate well with experimental inhibition constant values, validating the computational predictions [3].

Cavity-based docking studies using computational tools have confirmed the binding affinity predictions, with pracinostat showing binding affinity values of -7.2 kilocalories per mole for histone deacetylase 2 and -6.9 kilocalories per mole for histone deacetylase 8 [3]. These values align with the experimental inhibition profiles and support the molecular recognition mechanisms proposed for pracinostat-histone deacetylase interactions [3].

Binding Pocket Interactions

The binding pocket of histone deacetylase enzymes accommodates pracinostat through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic attractions [3]. The binding pocket consists of a narrow tubular channel that extends from the enzyme surface to the catalytic zinc ion [3]. Pracinostat occupies this binding channel through optimal positioning of its three pharmacophoric regions: the zinc-binding hydroxamic acid, the linker region, and the surface-interacting cap group [3].

| Histone Deacetylase Isozyme | Hydrophobic Interactions | Hydrogen Bonds | Salt Bridges | Pi-Stacking |

|---|---|---|---|---|

| Histone Deacetylase 1 | 7 | 2 | 1 | 0 |

| Histone Deacetylase 2 | 6 | 3 | 1 | 1 |

| Histone Deacetylase 3 | 6 | 3 | 2 | 0 |

| Histone Deacetylase 8 | 7 | 2 | 1 | 1 |

The binding pocket interactions involve multiple contact points that collectively contribute to the high binding affinity of pracinostat [3]. The hydrophobic interactions are primarily established through aromatic residues lining the binding channel, while hydrogen bonds and salt bridges provide specificity and orientation control [3]. The pi-stacking interactions observed with histone deacetylase 2 and histone deacetylase 8 contribute additional binding energy and selectivity [3].

Essential Pharmacophoric Features

Energetically optimized pharmacophore analysis has identified three critical pharmacophoric features of pracinostat: a positive ionizable group in the cap region, an aromatic ring in the linker region, and a hydrogen bond donor in the zinc-binding region [3]. The aromatic ring located in the linker region emerges as the most crucial feature in terms of binding energy contribution, with energy scores ranging from -1.34 to -2.07 kilocalories per mole across different histone deacetylase isozymes [3].

The hydrogen bond donor feature located in the zinc-binding group represents the second most important pharmacophoric element, with consistent energy contributions of -0.7 kilocalories per mole across all Class I histone deacetylase isozymes [3]. The positive ionizable group in the cap region contributes -3.43 kilocalories per mole to the overall binding energy, highlighting its importance for enzyme-inhibitor interactions [3].

The pharmacophoric features work synergistically to achieve optimal binding affinity and selectivity profiles [3]. The aromatic ring in the linker region enables favorable interactions with phenylalanine residues, while the hydrogen bond donor facilitates zinc coordination [3]. The positive ionizable group in the cap region establishes electrostatic interactions with negatively charged residues at the enzyme surface [3].

Key Amino Acid Residue Interactions

Aspartate Residue Binding

Pracinostat establishes critical salt bridge interactions with conserved aspartate residues present in the active sites of histone deacetylase enzymes [3]. These aspartate residues play essential roles in stabilizing the inhibitor-enzyme complex and contribute significantly to the binding affinity [3]. The compound forms salt bridges with aspartate 99 in histone deacetylase 1, aspartate 104 in histone deacetylase 2, aspartate 92 and aspartate 93 in histone deacetylase 3, and aspartate 101 in histone deacetylase 8 [3].

The aspartate residues are positioned around the rim of the catalytic tunnel and provide opportunities for electrostatic interactions with the positively charged components of pracinostat [3] [8]. The salt bridge formation with aspartate residues contributes to the proper orientation of the inhibitor within the binding pocket and enhances the stability of the enzyme-inhibitor complex [3]. The multiple aspartate interactions observed with histone deacetylase 3 (aspartate 92 and aspartate 93) may contribute to the unique binding characteristics of this isozyme [3].

The electrostatic interactions with aspartate residues are pH-dependent and influence the binding kinetics and thermodynamics of pracinostat [3]. The conservation of aspartate residues across different histone deacetylase isozymes provides a molecular basis for the broad-spectrum activity of pracinostat [3]. The salt bridge interactions represent a key component of the molecular recognition mechanism underlying pracinostat's selectivity profile [3].

Glycine Residue Interactions

Glycine residues within the histone deacetylase active sites provide flexibility and enable conformational adjustments that accommodate pracinostat binding [3]. The compound forms hydrogen bonds with glycine 149 in histone deacetylase 1, glycine 154 in histone deacetylase 2, glycine 143 in histone deacetylase 3, and glycine 151 in histone deacetylase 8 [3]. These glycine residues are strategically positioned to facilitate optimal inhibitor binding through backbone hydrogen bonding interactions [3].

The glycine residues contribute to the flexibility of the binding pocket and allow for induced-fit adjustments upon inhibitor binding [3]. The hydrogen bonding interactions with glycine residues provide additional stabilization to the enzyme-inhibitor complex and contribute to the overall binding affinity [3]. The conservation of glycine residues across histone deacetylase isozymes supports the pan-inhibitory activity of pracinostat [3].

The interactions with glycine residues are particularly important for accommodating the bulky cap group of pracinostat and enabling proper positioning of the entire inhibitor molecule [3]. The flexibility provided by glycine residues allows for optimal geometry of the zinc-binding interactions while maintaining favorable surface contacts [3]. The hydrogen bonding with glycine residues represents a subtle but important component of the molecular recognition mechanism [3].

Aromatic Residue Binding (Phenylalanine, Tyrosine)

Pracinostat establishes extensive hydrophobic interactions with aromatic residues, particularly phenylalanine and tyrosine, present in the histone deacetylase binding channels [3]. These aromatic residues form sandwich-like configurations around the linker region of pracinostat, providing significant binding energy through pi-pi stacking and hydrophobic interactions [3]. The compound interacts with phenylalanine 150, tyrosine 204, and phenylalanine 205 in histone deacetylase 1 [3].

In histone deacetylase 2, pracinostat establishes hydrophobic interactions with phenylalanine 155, phenylalanine 210, and tyrosine 308, along with pi-stacking interactions with phenylalanine 155 [3]. The aromatic residue interactions contribute substantially to the binding affinity and selectivity profile of pracinostat [3]. The specific arrangement of aromatic residues in each histone deacetylase isozyme influences the binding geometry and contributes to the differential selectivity observed [3].

The aromatic residue interactions are particularly important for accommodating the cinnamyl linker region of pracinostat [3]. The compound forms multiple hydrophobic contacts with phenylalanine residues, including phenylalanine 144, phenylalanine 199, and phenylalanine 200 in histone deacetylase 3, and phenylalanine 152, phenylalanine 207, and phenylalanine 208 in histone deacetylase 8 [3]. The pi-stacking interactions with phenylalanine 208 in histone deacetylase 8 provide additional binding energy and contribute to the overall selectivity profile [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of acute myeloid leukaemia

Mechanism of Action

Absorption Distribution and Excretion

Wikipedia

Use Classification

Dates

2: Zorzi AP, Bernstein M, Samson Y, Wall DA, Desai S, Nicksy D, Wainman N, Eisenhauer E, Baruchel S. A phase I study of histone deacetylase inhibitor, pracinostat (SB939), in pediatric patients with refractory solid tumors: IND203 a trial of the NCIC IND program/C17 pediatric phase I consortium. Pediatr Blood Cancer. 2013 Nov;60(11):1868-74. doi: 10.1002/pbc.24694. Epub 2013 Jul 25. PubMed PMID: 23893953.

3: Okabe S, Tauchi T, Tanaka Y, Kimura S, Maekawa T, Ohyashiki K. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells. Cancer Cell Int. 2013 Apr 4;13(1):32. doi: 10.1186/1475-2867-13-32. PubMed PMID: 23556431; PubMed Central PMCID: PMC3635933.

4: Novotny-Diermayr V, Hart S, Goh KC, Cheong A, Ong LC, Hentze H, Pasha MK, Jayaraman R, Ethirajulu K, Wood JM. The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML. Blood Cancer J. 2012 May;2(5):e69. doi: 10.1038/bcj.2012.14. Epub 2012 May 4. PubMed PMID: 22829971; PubMed Central PMCID: PMC3366067.

5: Sumanadasa SD, Goodman CD, Lucke AJ, Skinner-Adams T, Sahama I, Haque A, Do TA, McFadden GI, Fairlie DP, Andrews KT. Antimalarial activity of the anticancer histone deacetylase inhibitor SB939. Antimicrob Agents Chemother. 2012 Jul;56(7):3849-56. doi: 10.1128/AAC.00030-12. Epub 2012 Apr 16. PubMed PMID: 22508312; PubMed Central PMCID: PMC3393387.

6: Quintás-Cardama A, Kantarjian H, Estrov Z, Borthakur G, Cortes J, Verstovsek S. Therapy with the histone deacetylase inhibitor pracinostat for patients with myelofibrosis. Leuk Res. 2012 Sep;36(9):1124-7. doi: 10.1016/j.leukres.2012.03.003. Epub 2012 Apr 2. PubMed PMID: 22475363.

7: Jayaraman R, Pilla Reddy V, Pasha MK, Wang H, Sangthongpitag K, Yeo P, Hu CY, Wu X, Xin L, Goh E, New LS, Ethirajulu K. Preclinical metabolism and disposition of SB939 (Pracinostat), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics. Drug Metab Dispos. 2011 Dec;39(12):2219-32. doi: 10.1124/dmd.111.041558. Epub 2011 Aug 26. PubMed PMID: 21873472.

8: Wang H, Yu N, Chen D, Lee KC, Lye PL, Chang JW, Deng W, Ng MC, Lu T, Khoo ML, Poulsen A, Sangthongpitag K, Wu X, Hu C, Goh KC, Wang X, Fang L, Goh KL, Khng HH, Goh SK, Yeo P, Liu X, Bonday Z, Wood JM, Dymock BW, Kantharaj E, Sun ET. Discovery of (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylami de (SB939), an orally active histone deacetylase inhibitor with a superior preclinical profile. J Med Chem. 2011 Jul 14;54(13):4694-720. doi: 10.1021/jm2003552. Epub 2011 Jun 16. PubMed PMID: 21634430.

9: Novotny-Diermayr V, Sausgruber N, Loh YK, Pasha MK, Jayaraman R, Hentze H, Yong WP, Goh BC, Toh HC, Ethirajulu K, Zhu J, Wood JM. Pharmacodynamic evaluation of the target efficacy of SB939, an oral HDAC inhibitor with selectivity for tumor tissue. Mol Cancer Ther. 2011 Jul;10(7):1207-17. doi: 10.1158/1535-7163.MCT-11-0044. Epub 2011 May 17. PubMed PMID: 21586629.

10: Yong WP, Goh BC, Soo RA, Toh HC, Ethirajulu K, Wood J, Novotny-Diermayr V, Lee SC, Yeo WL, Chan D, Lim D, Seah E, Lim R, Zhu J. Phase I and pharmacodynamic study of an orally administered novel inhibitor of histone deacetylases, SB939, in patients with refractory solid malignancies. Ann Oncol. 2011 Nov;22(11):2516-22. doi: 10.1093/annonc/mdq784. Epub 2011 Mar 8. PubMed PMID: 21385886.

11: Razak AR, Hotte SJ, Siu LL, Chen EX, Hirte HW, Powers J, Walsh W, Stayner LA, Laughlin A, Novotny-Diermayr V, Zhu J, Eisenhauer EA. Phase I clinical, pharmacokinetic and pharmacodynamic study of SB939, an oral histone deacetylase (HDAC) inhibitor, in patients with advanced solid tumours. Br J Cancer. 2011 Mar 1;104(5):756-62. doi: 10.1038/bjc.2011.13. Epub 2011 Feb 1. PubMed PMID: 21285985; PubMed Central PMCID: PMC3048208.

12: Novotny-Diermayr V, Sangthongpitag K, Hu CY, Wu X, Sausgruber N, Yeo P, Greicius G, Pettersson S, Liang AL, Loh YK, Bonday Z, Goh KC, Hentze H, Hart S, Wang H, Ethirajulu K, Wood JM. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer. Mol Cancer Ther. 2010 Mar;9(3):642-52. doi: 10.1158/1535-7163.MCT-09-0689. Epub 2010 Mar 2. PubMed PMID: 20197387.